![molecular formula C13H18N2O2 B6233238 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 2411221-22-0](/img/no-structure.png)
1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
The compound “1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one” is a complex organic molecule. It contains an azetidinone group, which is a type of beta-lactam, a four-membered cyclic amide. It also has an aromatic ring (phenyl group) with an amino group and an ethoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the azetidinone ring, the aromatic ring, and the various functional groups attached to it . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The azetidinone ring, being a type of beta-lactam, is known to be reactive. The amino and ethoxy groups on the phenyl ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one involves the reaction of 4-amino-2-ethoxybenzoic acid with 3,3-dimethylazetidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "4-amino-2-ethoxybenzoic acid", "3,3-dimethylazetidin-2-one", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-amino-2-ethoxybenzoic acid is reacted with DCC and DMAP in dry ethyl acetate to form the corresponding active ester intermediate.", "Step 2: The active ester intermediate is then added to a solution of 3,3-dimethylazetidin-2-one in dry ethyl acetate and stirred at room temperature for several hours to form the intermediate product.", "Step 3: The intermediate product is then treated with NaOH to form the corresponding sodium salt.", "Step 4: The sodium salt is then acidified with HCl to form the free base.", "Step 5: The free base is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to yield the crude product.", "Step 7: The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent to yield the final product." ] } | |
CAS RN |
2411221-22-0 |
Product Name |
1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one |
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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